Home > Products > Screening Compounds P110874 > Clamikalant (sodium)
Clamikalant (sodium) - 261717-22-0

Clamikalant (sodium)

Catalog Number: EVT-3138765
CAS Number: 261717-22-0
Molecular Formula: C19H21ClN3NaO5S2
Molecular Weight: 494.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Clamikalant (sodium), also known as HMR 1098, is a chemical compound with the molecular formula C19H21ClN3NaO5S2C_{19}H_{21}ClN_{3}NaO_{5}S_{2}. It is classified as a potassium adenosine triphosphate channel blocker, primarily investigated for its potential therapeutic applications in cardiovascular diseases. The compound's mechanism of action involves the modulation of ion channels, which plays a crucial role in regulating cardiac function.

Source

Clamikalant (sodium) has been the subject of various studies focusing on its pharmacological properties and potential applications in treating conditions such as arrhythmias and ischemic heart disease. Its synthesis and characterization have been documented in scientific literature, including databases like PubChem and research articles exploring its effects on cardiac tissues.

Classification
  • Chemical Class: Sodium salt of a chlorinated organic compound.
  • Pharmacological Class: Potassium adenosine triphosphate channel blocker.
  • Therapeutic Category: Cardiovascular agent.
Synthesis Analysis

Methods

The synthesis of Clamikalant (sodium) typically involves several steps, starting from readily available precursors. The process may include:

  1. Formation of the Core Structure: The initial step usually involves the synthesis of the core aromatic structure, which may be achieved through electrophilic aromatic substitution reactions.
  2. Chlorination: Chlorine is introduced to the aromatic system to yield the chlorinated derivative, which is crucial for the compound's biological activity.
  3. Addition of Functional Groups: Subsequent reactions introduce various functional groups, including sodium and sulfonate moieties, to enhance solubility and pharmacological properties.
  4. Salt Formation: Finally, the sodium salt form is generated to improve stability and bioavailability.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of Clamikalant (sodium).

Molecular Structure Analysis

Structure

Clamikalant (sodium) has a complex molecular structure characterized by:

  • A central aromatic ring system.
  • Multiple functional groups including a sulfonyl group and a sodium ion.
  • A three-dimensional configuration that allows interaction with potassium adenosine triphosphate channels.

Data

  • Molecular Weight: 432.90 g/mol
  • Structural Formula: The compound can be represented as follows:
Clamikalant sodium =C19H21ClN3NaO5S2\text{Clamikalant sodium }=C_{19}H_{21}ClN_{3}NaO_{5}S_{2}
Chemical Reactions Analysis

Reactions

Clamikalant (sodium) undergoes various chemical reactions that are significant for its pharmacological activity:

  1. Ion Channel Interaction: The primary reaction involves binding to potassium adenosine triphosphate channels, leading to channel blockade.
  2. Metabolic Degradation: In vivo, Clamikalant may undergo metabolic transformations involving oxidation or hydrolysis, affecting its pharmacokinetics.

Technical Details

The kinetics of these reactions can be studied using techniques such as patch-clamp electrophysiology to measure ion currents across cell membranes in response to Clamikalant application.

Mechanism of Action

Process

The mechanism by which Clamikalant (sodium) exerts its effects involves:

  1. Binding to Ion Channels: The compound selectively binds to potassium adenosine triphosphate channels in cardiac tissues.
  2. Channel Blockade: This binding inhibits the normal function of these channels, leading to altered membrane potential and reduced excitability of cardiac myocytes.
  3. Therapeutic Effects: The blockade results in decreased heart rate and improved myocardial oxygen supply, which can be beneficial in conditions like ischemia.

Data

Research indicates that Clamikalant effectively reduces arrhythmias in experimental models, demonstrating its potential as a therapeutic agent in cardiology.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water due to the presence of the sodium ion, enhancing its bioavailability.

Chemical Properties

  • Stability: Clamikalant (sodium) is stable under normal conditions but may degrade under extreme pH or temperature.
  • pH Sensitivity: The compound exhibits variable solubility depending on pH, which can influence its pharmacokinetic profile.
Applications

Clamikalant (sodium) has several scientific uses:

  1. Cardiovascular Research: It is primarily investigated for its potential in treating cardiac arrhythmias and ischemic heart disease.
  2. Pharmacological Studies: Used in studies exploring ion channel dynamics and drug interactions within cardiac tissues.
  3. Clinical Trials: Ongoing research includes evaluating its efficacy and safety in human subjects suffering from heart-related conditions.
Introduction to Clamikalant (Sodium)

Discovery and Development Rationale in Cardiovascular Pharmacology

Clamikalant sodium (development code HMR 1098) emerged in the late 1990s as a strategic pharmacological innovation targeting a critical limitation in antiarrhythmic therapy: the lack of cardioselective ATP-sensitive potassium (KATP) channel blockers. KATP channels, ubiquitously expressed in metabolically sensitive tissues including pancreatic β-cells, vascular smooth muscle, and cardiomyocytes, play a pivotal role in coupling cellular energetics to membrane excitability. During cardiac ischemia, the drop in intracellular ATP/ADP ratios triggers KATP channel opening, leading to potassium efflux, action potential duration (APD) shortening, and consequent refractory period reduction—a substrate for re-entrant arrhythmias [4] [7]. While existing sulfonylurea-based KATP blockers like glibenclamide demonstrated anti-ischemic arrhythmia efficacy, their potent inhibition of pancreatic SUR1-containing KATP channels caused significant hypoglycemia, and vascular effects risked coronary vasoconstriction [4] [10].

Clamikalant was rationally designed by Hoechst Marion Roussel (HMR) to achieve cardioselectivity by targeting SUR2A-containing channels predominant in ventricular myocytes (Kir6.2/SUR2A), while sparing SUR1-dominated channels in the pancreas and vasculature (Kir6.2/SUR1; Kir6.1/SUR2B) [1] [4]. This selectivity was achieved through structural optimization of sulfonylurea derivatives, culminating in a molecule exhibiting high affinity for SUR2A. Preclinical validation confirmed that Clamikalant effectively suppressed ischemia-induced ventricular fibrillation (VF) in conscious post-infarction dog models at doses devoid of effects on insulin secretion, blood pressure, or coronary blood flow—overcoming the critical drawbacks of first-generation blockers [4] [10]. Its development thus addressed a significant unmet need: safe pharmacological mitigation of ischemia-triggered malignant arrhythmias without systemic metabolic or hemodynamic compromise.

Table 1: Key Properties of Clamikalant Sodium vs. Non-selective KATP Blocker

PropertyClamikalant Sodium (HMR 1098)Glibenclamide
Primary TargetSUR2A (Cardiac KATP)SUR1/SUR2 (Pancreatic/Cardiac)
Cardiac EffectInhibits ischemia-induced APD shorteningInhibits ischemia-induced APD shortening
Pancreatic EffectNegligible at antiarrhythmic dosesPotent inhibition → Hypoglycemia
Vascular EffectMinimal coronary vasoconstrictionSignificant vasoconstriction
Anti-VF Efficacy (Preclinical)Demonstrated in conscious dogsDemonstrated but with risks

Structural and Functional Relevance of KATP Channel Modulation

Clamikalant's pharmacological action hinges on its specific interaction with the regulatory sulfonylurea receptor SUR2A subunit within the cardiac KATP channel complex. Cardiac KATP channels function as heterooctamers, comprising four inward-rectifier K⁺ pore-forming subunits (primarily Kir6.2) and four regulatory ATP-binding cassette (ABC) protein subunits (SUR2A) [4] [7]. Kir6.2 subunits contain the ATP inhibitory binding sites, while SUR2A harbors nucleotide (MgADP, MgATP) binding domains (NBDs) that modulate channel activation and confer sensitivity to pharmacological agents like Clamikalant [7] [10].

Structurally, Clamikalant binds to the transmembrane domains of SUR2A, stabilizing the channel in a closed conformation antagonistic to channel openers like pinacidil. Crucially, its binding affinity and inhibitory efficacy are significantly higher for SUR2A (cardiac) compared to SUR1 (pancreatic) isoforms. Electrophysiological studies (e.g., inside-out patch clamp) demonstrate that Clamikalant potently blocks KATP current (IKATP) in ventricular myocytes by counteracting the reduction in channel ATP sensitivity caused by metabolic inhibition or openers [1] [10]. This blockade prevents the pathological abbreviation of APD during ischemia, thereby maintaining normal refractoriness and reducing the spatial dispersion of repolarization—a key factor stabilizing the myocardium against re-entrant circuits [4]. Functionally, Clamikalant's action preserves the channel's critical role as a metabolic sensor under physiological conditions while preventing its maladaptive overactivation during acute metabolic stress.

Table 2: Molecular Composition and Function of Major KATP Channel Types

Channel TypeCompositionPrimary Tissue DistributionKey Physiological RoleClamikalant Sensitivity
Cardiac SarcolemmalKir6.2 / SUR2AVentricular/Atrial MyocytesIschemic preconditioning, APD regulationHigh (Primary Target)
PancreaticKir6.2 / SUR1Pancreatic β-cellsGlucose-stimulated insulin secretionLow (Negligible at therapeutic doses)
Vascular Smooth MuscleKir6.1 / SUR2BArterioles/CoronariesVasodilation, blood flow regulationLow
Mitochondrial (putative)UnclearMitochondria (multiple tissues)Cardioprotection, ROS modulationNot targeted by Clamikalant

Role in Addressing Unmet Needs in Cardiac Arrhythmia Research

Clamikalant sodium occupies a unique niche in cardiac arrhythmia research by directly targeting a fundamental arrhythmogenic mechanism in ischemic heart disease: metabolic-stress-induced KATP activation. Despite decades of antiarrhythmic drug development, ischemic ventricular fibrillation (VF) remains a leading cause of sudden cardiac death, with existing Vaughan-Williams class agents often limited by proarrhythmia (e.g., sodium channel blocker-induced conduction slowing) or inefficacy in the ischemic milieu [3] [8]. Clamikalant addressed two critical unmet needs:

  • Mechanism-Specific Antiarrhythmic Intervention: By selectively blocking the primary ionic current (IKATP) responsible for APD shortening and refractoriness reduction during acute ischemia, Clamikalant directly counteracts the substrate for re-entry. Preclinical studies demonstrated its efficacy in suppressing VF induced by coronary occlusion in conscious dogs, highlighting its potential to prevent sudden death during acute coronary syndromes [1] [4]. Furthermore, research suggested it could prevent hypokalemia-induced ventricular arrhythmias by counteracting aberrant KATP activation under low extracellular K⁺ conditions, a common clinical electrolyte disturbance [3] [9].

  • Resolving the Cardioprotection Paradox: While KATP channel opening is a key mediator of ischemic preconditioning (IPC) – a phenomenon where brief ischemic episodes protect against subsequent prolonged ischemia – the sustained channel opening during prolonged ischemia is profoundly arrhythmogenic. Clamikalant research helped delineate this dual role. Studies showed it abolished the protective effects of pharmacological preconditioning mimetics like levosimendan in isolated hearts, confirming the involvement of sarcolemmal KATP channels in this pathway [1] [4]. However, its anti-VF efficacy in established ischemia presented a clinically relevant approach: preventing arrhythmic death during an ongoing ischemic insult, irrespective of preconditioning status. This positioned Clamikalant as a potential acute intervention for ongoing ischemia, distinct from preconditioning triggers.

  • Elucidating Arrhythmia Mechanisms in Channelopathies: Beyond ischemia, Clamikalant serves as a vital research tool for investigating arrhythmias linked to genetic KATP channel overactivity. Gain-of-function mutations in ABCC9 (SUR2A) or KCNJ8 (Kir6.1) are associated with Cantú syndrome, characterized by cardiac enlargement, pericardial effusion, and arrhythmia susceptibility. In vitro studies utilizing Clamikalant (HMR1098) demonstrated its ability to normalize the pathologically reduced ATP sensitivity and hyperactivity of Cantú syndrome-mutant SUR2A/Kir6.2 channels, providing mechanistic insights and potential therapeutic strategies for this rare disorder [10].

Table 3: Key Research Findings on Clamikalant's Antiarrhythmic Efficacy

Model SystemInduction of ArrhythmiaKey Effect of Clamikalant (HMR 1098)Reference Context
Conscious Post-Infarct DogsCoronary Artery Occlusion → VFSignificant suppression of VF incidence; No effect on insulin/BP [1] [4]
Isolated Rat HeartsHypothermic Preservation → ApoptosisAbolished Levosimendan-induced protection (via KATP block) [1]
Neonatal Rat CardiomyocytesLPS Exposure → ApoptosisReduced viability loss; Modulated Bcl-2/Bax (suggestive role) [1]
HEK293T Cells (Cantú Mutants)Constitutive SUR2A hyperactivityNormalized mutant channel currents at supraclinical concentrations [10]
Epoxyeicosatrienoic acid (EET) ModelEET-induced CardioprotectionAbolished cardioprotection (indicating KATP involvement) [1]

While clinical development of Clamikalant faced challenges, its legacy persists as a critical pharmacological tool. It enabled definitive proof-of-concept that cardioselective KATP blockade is feasible and antiarrhythmically effective, paving the way for continued research into targeted modulation of this metabolically sensitive channel for managing cardiac electrical instability in ischemia and beyond. Its use in dissecting the roles of sarcolemmal vs. mitochondrial KATP channels and in modeling genetic arrhythmia syndromes underscores its enduring value in basic and translational cardiovascular science [4] [7] [10].

Properties

CAS Number

261717-22-0

Product Name

Clamikalant (sodium)

IUPAC Name

sodium;[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-methoxyphenyl]sulfonyl-(methylcarbamothioyl)azanide

Molecular Formula

C19H21ClN3NaO5S2

Molecular Weight

494.0 g/mol

InChI

InChI=1S/C19H22ClN3O5S2.Na/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2;/h4-7,10-11H,8-9H2,1-3H3,(H3,21,22,23,24,29);/q;+1/p-1

InChI Key

SUEVHDKFEXAKAF-UHFFFAOYSA-M

SMILES

CNC(=S)NS(=O)(=O)C1=C(C=CC(=C1)CC[N-]C(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+]

Solubility

not available

Canonical SMILES

CNC(=S)[N-]S(=O)(=O)C1=C(C=CC(=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.